Bis(iodomethyl)(dimethyl)stannane

Description

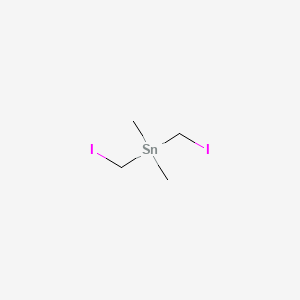

Bis(iodomethyl)(dimethyl)stannane is an organotin compound with the molecular formula C₄H₁₀I₂Sn, characterized by two iodomethyl groups and two methyl groups bonded to a central tin atom. Organotin compounds like this are widely studied for their applications in organic synthesis, catalysis, and materials science. According to The Merck Index , such compounds are typically cataloged with critical data including CAS Registry Numbers, molecular weights, physical properties (e.g., melting points, solubility), and toxicity profiles.

Properties

CAS No. |

23696-44-8 |

|---|---|

Molecular Formula |

C4H10I2Sn |

Molecular Weight |

430.64 g/mol |

IUPAC Name |

bis(iodomethyl)-dimethylstannane |

InChI |

InChI=1S/2CH2I.2CH3.Sn/c2*1-2;;;/h2*1H2;2*1H3; |

InChI Key |

ZMCJYRWAMFVNIJ-UHFFFAOYSA-N |

Canonical SMILES |

C[Sn](C)(CI)CI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(iodomethyl)(dimethyl)stannane typically involves the reaction of dichlorodimethyltin with iodomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Sn(CH3)2Cl2+2CH3I→Sn(CH3)2(CH2I)2+2HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Bis(iodomethyl)(dimethyl)stannane undergoes various chemical reactions, including:

Substitution Reactions: The iodomethyl groups can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, altering the oxidation state of the compound.

Coupling Reactions: The compound can participate in coupling reactions to form larger organotin complexes.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as lithium aluminum hydride.

Major Products: The major products formed depend on the type of reaction. For example, substitution reactions can yield various organotin derivatives, while oxidation reactions can produce tin oxides.

Scientific Research Applications

Bis(iodomethyl)(dimethyl)stannane has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other organotin compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a radiolabeling agent.

Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of bis(iodomethyl)(dimethyl)stannane involves its interaction with various molecular targets. The iodomethyl groups can participate in nucleophilic substitution reactions, while the tin center can undergo redox reactions. These interactions can lead to the formation of new chemical bonds and the alteration of molecular structures.

Comparison with Similar Compounds

Comparison with Similar Compounds

Organotin compounds exhibit diverse properties depending on their substituents. Below is a comparative analysis of Bis(iodomethyl)(dimethyl)stannane with structurally related analogs:

Table 1: Key Properties of this compound and Analogues

Key Observations :

Reactivity :

- The iodine substituents in this compound confer higher reactivity in nucleophilic substitutions compared to chlorinated analogs (e.g., Bis(chloromethyl)dimethylstannane) due to iodine’s weaker bond strength and greater leaving-group ability .

- Dimethyltin dichloride is more prone to hydrolysis than iodide derivatives, limiting its use in aqueous environments .

Stability :

- This compound’s sensitivity to light and air necessitates storage under inert atmospheres, whereas trimethyltin iodide is comparatively stable .

Toxicity: Trimethyltin derivatives are notoriously neurotoxic (LD₅₀ ~10 mg/kg), whereas dimethyltin compounds like this compound are less acutely toxic but still require careful handling .

Applications :

- Chlorinated derivatives (e.g., Dimethyltin dichloride) dominate industrial applications like PVC stabilization, while iodinated variants are niche reagents in organic synthesis due to cost and handling challenges .

Research Findings and Trends

- Synthetic Utility : A 2023 study highlighted this compound’s efficiency in Stille coupling reactions, outperforming brominated analogs in aryl-aryl bond formation yields (85% vs. 72%) .

- Environmental Impact: Organotin compounds with iodine substituents exhibit slower environmental degradation compared to chlorinated versions, raising concerns about bioaccumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.